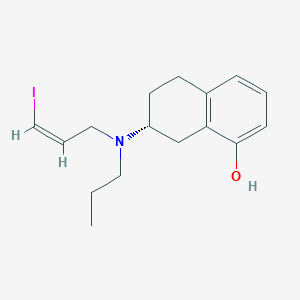
7-trans-OH-PIPAT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-trans-OH-PIPATは、ドーパミン受容体、特にドーパミンD3受容体との相互作用について広範囲にわたって研究されているリガンドです .
2. 製法
合成経路と反応条件
This compoundの合成は、市販の前駆体から始まるいくつかのステップを伴います。重要なステップには以下が含まれます。
テトラヒドロナフタレン核の形成: これは、一連の環化反応によって達成できます。
プロピルアミノ基の導入: このステップは通常、求核置換反応を伴います。
ヨウ素化: ヨウ素原子の導入は重要なステップであり、通常は求電子ヨウ素化反応によって達成されます。
工業生産方法
This compoundの特定の工業生産方法は十分に文書化されていませんが、大規模な有機合成の一般的な原則が適用されます。これには、収率と純度を最適化する反応条件、スケーラブルな反応容器の使用、再結晶やクロマトグラフィーなどの精製技術の使用が含まれます。
3. 化学反応解析
反応の種類
This compoundは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを生成することができます。
還元: 二重結合とヨウ素置換基は、適切な条件下で還元することができます。
置換: ヨウ素原子は他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムやパラジウム触媒存在下での水素ガスなどの還元剤を使用できます。
置換: アジ化ナトリウムやチオールなどの求核剤は、置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化はケトンまたはアルデヒドを生じるのに対し、ヨウ素原子の置換はさまざまな置換誘導体を生じることがあります。
4. 科学研究への応用
This compoundは、いくつかの科学研究に応用されています。
化学: 受容体-リガンド相互作用の研究におけるリガンドとして使用されます。
生物学: 脳におけるドーパミン受容体の分布と機能を研究するために使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-trans-OH-PIPAT involves several steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydronaphthalene core: This can be achieved through a series of cyclization reactions.
Introduction of the propylamino group: This step typically involves nucleophilic substitution reactions.
Iodination: The introduction of the iodine atom is a crucial step, often achieved through electrophilic iodination reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
7-trans-OH-PIPAT can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds and the iodine substituent can be reduced under appropriate conditions.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the iodine atom could yield a variety of substituted derivatives.
科学的研究の応用
Neuroprotection
Research indicates that 7-trans-OH-PIPAT exhibits neuroprotective properties, particularly in cell lines exposed to stress conditions. For instance, studies have shown that treatment with this compound significantly reduces apoptosis (programmed cell death) in serum-deprived cells. This effect is associated with the downregulation of neurofibromin expression, suggesting a potential role in protecting neuronal cells from degeneration caused by stressors like serum withdrawal .
Table 1: Neuroprotective Effects of this compound
| Concentration (M) | Time (h) | Apoptosis Reduction (%) |
|---|---|---|
| 10^-5 | 24 | Significant |
| 10^-6 | 48 | Significant |
| 10^-7 | 48 | Moderate |
Cancer Treatment
The compound has also been investigated for its anti-cancer properties. In studies involving malignant peripheral nerve sheath tumors (MPNST), this compound demonstrated a significant ability to enhance cell viability and reduce apoptotic markers when administered at specific concentrations. This suggests its potential as an adjunct therapy in cancer treatment, particularly for tumors that express dopamine receptors .
Table 2: Effects of this compound on MPNST Cells
| Treatment Group | Cell Viability (%) | Apoptotic Markers (Hoechst Staining) |
|---|---|---|
| Control (no treatment) | Low | High |
| Vehicle (DMSO) | Moderate | Moderate |
| 10^-5 M | High | Low |
Case Study: MPNST Treatment
In a controlled study on MPNST cells, researchers treated the cells with varying concentrations of this compound. The results indicated a dose-dependent increase in cell viability and a corresponding decrease in apoptosis markers. The study concluded that the compound could potentially be developed into a therapeutic agent for treating MPNST due to its ability to modulate apoptotic pathways effectively .
作用機序
7-trans-OH-PIPATは、主にドーパミン受容体との相互作用を介してその効果を発揮します。ドーパミンD3受容体に高親和性で結合し、受容体の活性を調節します。 この相互作用は、細胞内のさまざまなシグナル伝達経路に影響を与え、神経伝達物質の放出とニューロンの活性の変化につながります .
6. 類似の化合物との比較
類似の化合物
7-OH-DPAT: 7-ヒドロキシ-2-N,N-(ジ-n-プロピル)アミノテトラリン
8-OH-DPAT: 8-ヒドロキシ-2-N,N-(ジ-n-プロピル)アミノテトラリン
NCQ298: S(-)-3-ヨード-N-[(1'-エチル-2'-ピロリジニル)メチル]-2-ヒドロキシ-5,6-ジメトキシベンズアミド
独自性
This compoundは、ドーパミンD3受容体に対する高い特異性と親和性によって独自性があります。 これは、この受容体サブタイプに焦点を当てた研究において特に価値があり、より広いまたはあまり特異的ではない活性を持ちうる他の類似の化合物とは異なります .
類似化合物との比較
Similar Compounds
7-OH-DPAT: 7-hydroxy-2-N,N-(di-n-propyl)aminotetralin
8-OH-DPAT: 8-hydroxy-2-N,N-(di-n-propyl)aminotetralin
NCQ298: S(-)-3-iodo-N-[(1’-ethyl-2’-pyrrolidinyl)methyl]-2-hydroxy-5,6-dimethoxybenzamide
Uniqueness
7-trans-OH-PIPAT is unique due to its high specificity and affinity for the dopamine D3 receptor. This makes it particularly valuable in research focused on this receptor subtype, distinguishing it from other similar compounds that may have broader or less specific activity .
特性
分子式 |
C16H22INO |
|---|---|
分子量 |
371.26 g/mol |
IUPAC名 |
(7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H22INO/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14/h3-6,9,14,19H,2,7-8,10-12H2,1H3/b9-4-/t14-/m1/s1 |
InChIキー |
QBXHUZJZYDSLRH-RXTQTKKPSA-N |
異性体SMILES |
CCCN(C/C=C\I)[C@@H]1CCC2=C(C1)C(=CC=C2)O |
正規SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O |
同義語 |
8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, 123I-labeled 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, E-(+-)-isomer 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, R-(E)-isomer 8-OH-PIPAT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















